Mosloflavone

Übersicht

Beschreibung

Mosloflavone: is a natural compound isolated from Scutellaria baicalensis Georgi. It belongs to the flavonoid class of compounds and has garnered attention due to its diverse biological activities.

Vorbereitungsmethoden

Synthesewege:: Obwohl die genauen Synthesewege für Mosloflavon nicht umfassend dokumentiert sind, wird es hauptsächlich aus natürlichen Quellen gewonnen. Forscher haben es aus Scutellaria baicalensis Georgi, einem traditionellen chinesischen Heilkraut, isoliert.

Industrielle Produktion:: Industrielle Produktionsmethoden für Mosloflavon sind nicht gut etabliert. Angesichts seiner natürlichen Herkunft bleibt die Extraktion aus Scutellaria baicalensis der primäre Ansatz.

Analyse Chemischer Reaktionen

Durchlaufene Reaktionen:: Mosloflavon nimmt an verschiedenen chemischen Reaktionen teil, darunter:

Oxidation: Es kann oxidative Transformationen durchlaufen.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substituenten können hinzugefügt oder ersetzt werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Verschiedene Nukleophile (z. B. Halogenide, Amine) unter geeigneten Bedingungen.

Hauptprodukte:: Die bei diesen Reaktionen gebildeten spezifischen Produkte hängen von den Reaktionsbedingungen und dem Ausgangsmaterial ab. Weitere Untersuchungen sind erforderlich, um die detaillierten Reaktionswege aufzuklären.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Quorum Sensing Inhibition

Mosloflavone has been shown to attenuate quorum sensing (QS) in Pseudomonas aeruginosa, a pathogen responsible for numerous hospital-acquired infections. The compound inhibits the production of virulence factors such as pyocyanin and elastase, reducing biofilm formation significantly. In a study, this compound demonstrated a reduction in the expression levels of QS-regulated genes, including lasI and lasR, by up to 91.70% and 60.64%, respectively . This suggests its potential as a therapeutic agent in managing infections caused by QS-dependent bacteria.

| Virulence Factor | Inhibition (%) |

|---|---|

| Pyocyanin | 59.52 |

| LasB Elastase | 35.90 |

| Chitinase | 61.18 |

Case Study: C. elegans Model

In vivo studies using Caenorhabditis elegans demonstrated that this compound effectively controlled bacterial infections, showcasing its potential as an anti-infective agent .

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against enterovirus 71 (EV71), which is associated with severe neonatal complications. Research indicated that this compound inhibited EV71 replication in Vero cells, showing strong antiviral activity at a concentration of 50 μg/mL. The compound effectively reduced cytopathic effects and viral protein expression, highlighting its potential as an antiviral treatment .

| Compound | EC50 (μg/mL) |

|---|---|

| This compound | 37.72 |

| Norwogonin | 31.83 |

| Oroxylin A | 14.91 |

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory mechanisms, particularly in the context of respiratory diseases. A study involving Mosla scabra extract, rich in this compound, revealed its ability to mitigate influenza A virus-induced lung inflammation through inhibition of MAPK and PI3K-AKT signaling pathways . This positions this compound as a candidate for treating inflammatory conditions associated with viral infections.

Synthesis and Structural Studies

Research on the synthesis of this compound has highlighted efficient methods for producing this compound from readily available precursors like crysin . Understanding its structural properties aids in elucidating its biological activities and potential modifications for enhanced efficacy.

Wirkmechanismus

The precise mechanism by which mosloflavone exerts its effects remains an active area of investigation. It likely involves interactions with cellular pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Obwohl Mosloflavon strukturelle Merkmale mit anderen Flavonoiden teilt, zeichnen es seine einzigartigen Eigenschaften aus. Weitere Studien können seine Besonderheiten im Vergleich zu Verbindungen wie Baicalein, Wogonin und Scutellarin untersuchen.

Biologische Aktivität

Mosloflavone, a flavonoid compound isolated from Mosla soochowensis, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, antifungal, and antiviral research. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological efficacy. The molecular formula is C₁₅H₁₄O₄, and its structure includes two aromatic rings connected by a heterocyclic ring, which is typical of flavonoids.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG-2 (liver cancer) | 22.5 ± 0.3 | Induces apoptosis and cell cycle arrest via PI3K/AKT pathway |

| HCT-116 (colon cancer) | 15.4 ± 0.5 | Inhibition of cell migration and invasion |

| A549 (lung cancer) | 13.6 ± 0.3 | Targets signaling pathways related to proliferation |

This compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit tumor growth through various molecular mechanisms, including the modulation of key signaling pathways such as PI3K/AKT and MAPK pathways .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

These results suggest that this compound possesses potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

4. Antifungal Activity

This compound also exhibits antifungal properties, particularly against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

The antifungal activity is significant enough to warrant further investigation into its mechanisms and applications in clinical settings .

5. Antiviral Activity

In addition to its antibacterial and antifungal effects, this compound has shown promising antiviral activity:

- Human Cytomegalovirus : EC₅₀ = 0.126 nM

- Chikungunya Virus : IC₅₀ = 0.44 µM

These findings indicate that this compound could be effective in combating viral infections, although more research is needed to fully understand its mechanisms .

6. Case Studies and Research Findings

Several studies have explored the biological activities of this compound in various contexts:

- A study conducted by Wu et al. focused on the isolation and characterization of this compound from Mosla soochowensis, demonstrating its potential as a therapeutic agent due to its multifaceted biological activities .

- Another investigation utilized network pharmacology to identify key targets and pathways affected by this compound, revealing interactions with proteins involved in cancer progression and inflammation .

Eigenschaften

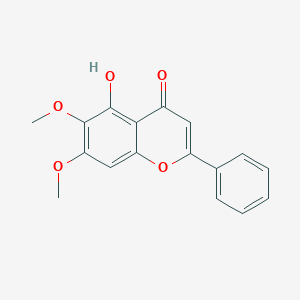

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVAITYPYQQYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224789 | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-33-0 | |

| Record name | Mosloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSLOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.